molecular formula C26H19BrClNO3 B12476944 1-(4-Methylphenyl)-1-oxopropan-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

1-(4-Methylphenyl)-1-oxopropan-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B12476944
M. Wt: 508.8 g/mol
InChI Key: UETYAVLYHRYSNY-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-1-oxopropan-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-1-oxopropan-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step reactions. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The reaction conditions often require controlled temperatures and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-1-oxopropan-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

1-(4-Methylphenyl)-1-oxopropan-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-1-oxopropan-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methylphenyl)-1-oxopropan-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C26H19BrClNO3

Molecular Weight

508.8 g/mol

IUPAC Name

[1-(4-methylphenyl)-1-oxopropan-2-yl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C26H19BrClNO3/c1-15-3-5-18(6-4-15)25(30)16(2)32-26(31)22-14-24(17-7-10-20(28)11-8-17)29-23-12-9-19(27)13-21(22)23/h3-14,16H,1-2H3

InChI Key

UETYAVLYHRYSNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

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